N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
The compound “4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is similar to the one you’re asking about . It has a molecular weight of 308.36 and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of a related compound, “Ethanone, 1-(3,4-dimethoxyphenyl)-”, has been analyzed . Its molecular weight is 180.2005 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “Ethanone, 1-(3,4-dimethoxyphenyl)-”, have been analyzed . Its molecular weight is 180.2005 .
Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The green metrics associated with both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) make this approach promising .
Bioactivity and Drug Development
The compound’s unique structure and potential bioactivity make it an attractive candidate for drug development. Researchers have synthesized novel sulfonamides containing a 3,4-dimethoxyphenyl moiety. These derivatives exhibit interesting biological effects and may serve as precursors for bioactive compounds .
Aza-Michael Reaction
The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. By utilizing this transformation, researchers can create valuable intermediates for bioactive molecules. The compound’s reactivity in aza-Michael reactions contributes to its significance in organic synthesis .
Fungicides, Bactericides, and Herbicides
3-aryl-3-triazolylpropiophenones, including derivatives of our compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations. Their structural characteristics enable effective binding with target molecules .
Nitrogen-Containing Heteroarenes
Nitrogen-containing heteroarenes play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, due to their ability to bind with “privileged structures” through hydrogen bonding, are particularly interesting. Our compound’s triazole moiety contributes to its potential bioactivity .
Thiazol-4-one Scaffold
The compound’s design includes a thiazol-4-one scaffold. Such scaffolds are valuable in medicinal chemistry, and their derivatives may exhibit diverse biological activities. Further exploration of this aspect could reveal additional applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-9-8-14(11-17(16)25-2)20-12-13(10-18(20)21)19-26(22,23)15-6-4-3-5-7-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBNFZGIHOHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
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